molecular formula C7H5BrF3NO B1456404 5-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one CAS No. 214342-73-1

5-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one

Cat. No.: B1456404
CAS No.: 214342-73-1
M. Wt: 256.02 g/mol
InChI Key: UMVIWPJHQDHRMO-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one is a chemical compound with a unique structure that includes a bromine atom, a methyl group, and a trifluoromethyl group attached to a pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one typically involves the bromination of 1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one. This can be achieved using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the pyridinone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can modify the existing functional groups.

Scientific Research Applications

5-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological targets, potentially affecting enzyme activity, receptor binding, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(trifluoromethyl)pyridine
  • 1-Methyl-3-(trifluoromethyl)pyridin-2(1H)-one

Uniqueness

5-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one is unique due to the specific combination of functional groups attached to the pyridinone ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

IUPAC Name

5-bromo-1-methyl-3-(trifluoromethyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c1-12-3-4(8)2-5(6(12)13)7(9,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVIWPJHQDHRMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-3-(trifluoromethyl)pyridin-2-ol (6 g, 25 mmol) stirred at rt in THF (5 mL) was added NaH (1.5 g, 37 mmol, 60% in mineral oil). After stirring for 30 min, methyl iodide (7.1 g, 50 mmol) was added. After stirring at rt for 3 h, the reaction mixture was treated with water (100 mL) and extracted with EtOAc (100 mL×3). The combined organic layers were washed with brine (100 mL), dried over Na2SO4, filtered, and concentrated in vacuo to afford the title compound (6 g, 97%) as a tan solid. The solid was carried forward without any further purification. 1H NMR (CDCl3, 400 MHz) δ 7.79 (d, J=2.0 Hz, 1H), 7.65 (d, J=2.0 Hz, 1H), 3.60 (s, 3H). LCMS (M+H)+=256.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
7.1 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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